Acetophenone azine is a chemical compound with the molecular formula C₁₁H₁₃N₂O, recognized for its role as a potent allergen, particularly in products containing ethylene vinyl acetate foam, such as shin pads and footwear. It is classified under the Chemical Abstracts Service registry number 729-43-1. The compound typically arises not from intentional addition but as a byproduct of reactions among various additives during the manufacturing process of these products . Acetophenone azine has been identified through high-performance liquid chromatography as a significant contributor to allergic contact dermatitis in users of sports equipment .
Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone, also known as acetophenone phenylhydrazone, is a valuable intermediate in organic synthesis. Its formation through the reaction of a ketone (acetophenone) with phenylhydrazine is a classic example of hydrazone formation and is used as a teaching tool in introductory organic chemistry labs [].
One of the primary applications of acetophenone phenylhydrazone lies in the identification and characterization of unknown ketones. The formation of a hydrazone derivative with a distinct melting point is a characteristic property of ketones and aids in their identification [].
Research suggests that acetophenone phenylhydrazone and its analogs exhibit various biological activities, including potential anti-cancer, anti-bacterial, and anti-fungal properties [, ]. However, further investigation is needed to fully understand their potential therapeutic applications.
Acetophenone phenylhydrazone can act as a ligand, forming coordination complexes with various metal ions. These complexes have been studied for their potential applications in catalysis and material science [].
Acetophenone azine can be formed through the reaction of hydrazine with acetophenone. This reaction is notable in the context of polymer foam production, where hydrazine acts as a blowing agent and acetophenone serves as a plasticizing agent. The interaction between these two substances during the manufacturing process leads to the formation of acetophenone azine, which may also degrade into its precursors under certain conditions .
The biological activity of acetophenone azine is primarily characterized by its allergenic potential. Patch tests have shown that it can induce strong positive reactions at very low concentrations (down to 0.001% in acetone), indicating its potency as an allergen . In vitro studies have demonstrated that acetophenone azine activates dendritic cells, which are crucial for initiating immune responses, thereby supporting its classification as a skin sensitizer .
The synthesis of acetophenone azine typically involves the reaction of hydrazine with acetophenone. This process can occur inadvertently during the production of ethylene vinyl acetate foams when these two components are present alongside other additives. While specific laboratory synthesis methods are not widely documented due to its incidental formation, understanding the conditions under which it arises can help mitigate its presence in consumer products .
Acetophenone azine is primarily found in consumer products such as sports equipment and footwear that utilize ethylene vinyl acetate foam. Its presence raises concerns due to its allergenic properties, leading to recommendations for inclusion in patch testing series for contact dermatitis assessment. Although it may have potential applications as a biocide, further research is necessary to confirm this use .
Research has indicated that acetophenone azine interacts with skin cells and immune system components, leading to sensitization and allergic reactions. Studies utilizing quantitative structure-activity relationship modeling tools have identified structural alerts for skin sensitization associated with this compound . The adverse outcome pathway framework developed by the Organisation for Economic Co-operation and Development has also been applied to understand the mechanisms behind its sensitizing effects, emphasizing the need for careful monitoring in consumer products .
Several compounds share structural or functional similarities with acetophenone azine. Here are some notable examples:
| Compound Name | CAS Number | Similarities/Unique Features |
|---|---|---|
| Acetophenone | 98-86-2 | Precursor to acetophenone azine; used as a solvent and fragrance. |
| Hydrazine | 302-01-2 | Reactant that forms acetophenone azine; known for its toxicity. |
| Benzyl hydrazine | 100-63-0 | Similar structure; used in organic synthesis and drug development. |
| Phenylhydrazine | 100-63-0 | Related compound with potential allergenic properties; used in research. |
Acetophenone azine’s uniqueness lies in its specific formation during manufacturing processes and its strong allergenic response compared to other similar compounds, which may not exhibit such pronounced effects on human health .
The most fundamental approach to acetophenone azine synthesis involves the direct condensation reaction between acetophenone and hydrazine hydrate [1] [2]. This classical method operates through a nucleophilic addition-elimination mechanism where hydrazine hydrate acts as a nucleophile attacking the carbonyl carbon of acetophenone [3]. The reaction proceeds through an initial hydrazone intermediate formation, followed by condensation with a second molecule of acetophenone to yield the symmetrical azine product [4].
The general reaction can be represented as:
2 C₆H₅COCH₃ + N₂H₄ → C₆H₅C(CH₃)=N-N=C(CH₃)C₆H₅ + 2 H₂O
Traditional reaction conditions typically employ ethanol as the solvent under reflux conditions [2] [5]. The reaction mixture containing acetophenone derivatives and hydrazine hydrate in ethanol is heated under reflux for extended periods, ranging from several hours to 24 hours depending on the specific conditions employed [5]. Temperature control is critical, with optimal results achieved at reflux temperatures of the chosen solvent system [2].
The mechanism involves initial nucleophilic attack by hydrazine on the carbonyl carbon, forming a carbinolamine intermediate [6]. This intermediate undergoes dehydration to form the corresponding hydrazone, which subsequently condenses with another molecule of acetophenone to produce the desired azine [6] [7]. The elimination of water drives the reaction forward, making the process thermodynamically favorable [7].
Research has demonstrated that the reaction yield is significantly influenced by the molar ratio of reactants [2] [5]. Optimal results are typically achieved using a 2:1 molar ratio of acetophenone to hydrazine hydrate, ensuring complete consumption of the hydrazine while minimizing unreacted acetophenone [5]. The presence of catalytic amounts of acid can accelerate the reaction by protonating the carbonyl oxygen, increasing its electrophilicity [8].
Studies have shown that reaction yields can reach 75-85% under optimized conditions [5] [9]. The formation of acetophenone azine exhibits excellent selectivity, with minimal side product formation when proper stoichiometry is maintained [9]. The reaction demonstrates broad functional group tolerance, allowing for the synthesis of various substituted acetophenone azines [2].
Advanced catalytic methodologies employing ruthenium-phosphorus-nitrogen-phosphorus pincer complexes represent a significant advancement in acetophenone azine synthesis [10]. These systems enable the direct synthesis of azines from alcohols and hydrazine hydrate through a dehydrogenative coupling mechanism [10]. The ruthenium-phosphorus-nitrogen-phosphorus catalyst facilitates the in-situ oxidation of alcohols to carbonyl compounds, which subsequently undergo condensation with hydrazine to form azines [10].
The catalytic system employs ruthenium pincer complexes featuring tridentate phosphorus-nitrogen-phosphorus ligands [11] [12]. These complexes demonstrate exceptional activity in the dehydrogenation of alcohols, generating hydrogen gas as a valuable byproduct [10]. The process represents an atom-economical approach to azine synthesis, eliminating the need for pre-formed carbonyl compounds [10].
Experimental conditions for ruthenium-phosphorus-nitrogen-phosphorus catalyzed synthesis typically involve heating at temperatures ranging from 100-150°C under inert atmosphere [13] [10]. The reaction proceeds smoothly in the presence of molecular sieves, which serve to remove water formed during the condensation process [10]. Catalyst loadings as low as 0.5 mol% have been successfully employed, demonstrating the high efficiency of these systems [10].
The mechanism involves initial alcohol dehydrogenation by the ruthenium catalyst to generate the corresponding aldehyde or ketone intermediate [10]. This intermediate rapidly condenses with hydrazine hydrate to form the hydrazone, which subsequently undergoes further condensation to yield the desired azine product [10]. The dearomatization of the pincer ligand plays a crucial role in activating the catalyst for the dehydrogenation step [12].
Research has demonstrated that the catalytic system exhibits excellent functional group tolerance and can accommodate a wide range of alcohol substrates [10]. Yields of 91% have been achieved for the conversion of 4-methoxybenzyl alcohol to the corresponding azine under optimized conditions [10]. The use of molecular sieves or gamma-alumina as water-capturing additives is essential for achieving high conversions [10].
Temperature optimization studies have shown that reaction temperatures between 140-160°C provide optimal results for most substrates [13]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to catalyst deactivation [13]. The reaction typically requires 6-24 hours for completion, depending on the specific substrate and reaction conditions employed [13].
Environmentally benign synthetic approaches utilizing solvent-free conditions and ultrasonic irradiation have emerged as attractive alternatives for acetophenone azine synthesis [14] [8]. These green chemistry methodologies offer significant advantages including reduced reaction times, improved yields, and elimination of organic solvents [15] [16].
Solvent-free synthesis protocols employ solid-state reactions between acetophenone and hydrazine sulfate in the presence of basic catalysts [8]. A typical procedure involves mixing acetophenone with hydrazine sulfate and sodium hydroxide on alumina support [8]. The reaction mixture is ground together and heated at moderate temperatures for short periods, typically 2-10 minutes [8]. This approach eliminates the need for organic solvents while achieving excellent yields of the desired azine products [8].
The alumina-catalyzed solvent-free method demonstrates remarkable efficiency, with reactions completing within minutes rather than hours [8]. Aromatic aldehydes and ketones are readily converted to their corresponding azines with hydrazine sulfate under these conditions [8]. The heterogeneous nature of the reaction mixture facilitates easy product isolation and purification [8].
Ultrasound-assisted synthesis protocols exploit acoustic cavitation to accelerate chemical reactions [17] [15]. The cavitation phenomenon generates localized high temperatures and pressures, promoting rapid molecular interactions [16]. Ultrasonic irradiation at frequencies of 20-40 kilohertz has been successfully employed for azine synthesis [2] [17].
Research has demonstrated that ultrasonic irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [2] [15]. A typical ultrasound-assisted procedure involves mixing acetophenone derivatives with hydrazine hydrate in minimal solvent or under solvent-free conditions, followed by sonication for 30-60 minutes [2] [15]. The energy-efficient nature of this approach makes it particularly attractive for industrial applications [17].
Comparative studies have shown that ultrasound-assisted methods can achieve yields of 90% or higher within 1 minute of irradiation, compared to 72% yield requiring 40 minutes under conventional heating conditions [18]. The enhanced reaction rates are attributed to improved mass transfer and activation energy reduction under ultrasonic conditions [16] [18].
The combination of solvent-free conditions with ultrasonic irradiation provides synergistic effects, further enhancing reaction efficiency [14] [15]. This dual approach minimizes environmental impact while maximizing synthetic efficiency, making it highly suitable for sustainable chemical manufacturing [16] [18].
United States Patent 3153089A describes a novel industrial process for acetophenone azine production utilizing acetophenone-semicarbazone as the starting material [1]. This patented method represents a significant departure from conventional hydrazine-based approaches, offering improved yields and the valuable byproduct urea [1].
The patented process involves reacting acetophenone-semicarbazone with acetophenone and ammonia under elevated temperature and pressure conditions [1]. The reaction typically employs 1 to 2 moles of acetophenone per mole of semicarbazone, with excess ammonia serving as both reactant and reaction medium [1]. Optimal conditions require temperatures ranging from 100 to 200°C, with preferred operating temperatures between 140-160°C [1].
The reaction is conducted under substantially autogenous pressure, typically developing pressures of 1300-1450 pounds per square inch gauge when approximately 50 moles of ammonia per mole of semicarbazone are employed [1]. The confined reaction environment promotes efficient conversion while minimizing ammonia loss [1]. Reaction times of 3-5 hours are typically sufficient for complete conversion under these conditions [1].
The stoichiometry of the patented process has been optimized through extensive experimentation [1]. The preferred molar ratio employs approximately 1.5 moles of acetophenone and 10-70 moles of ammonia per mole of acetophenone-semicarbazone [1]. This ratio ensures complete consumption of the semicarbazone starting material while producing high yields of both acetophenone azine and urea [1].
Product recovery involves venting excess ammonia from the reaction vessel, followed by aqueous extraction of the reaction mixture [1]. The acetophenone azine product is recovered as an insoluble residue, which can be purified by recrystallization from suitable solvents such as ethanol, methanol, isopropanol, normal-propanol, or dioxane [1]. The aqueous extract contains dissolved urea, which can be recovered by evaporation [1].
Experimental results demonstrate that this patented method achieves acetophenone azine yields of 93.3% of theoretical, with concurrent urea yields of 100% of theoretical [1]. The high efficiency and dual product formation make this process economically attractive for industrial implementation [1]. The method also allows for recycling of unreacted acetophenone, further improving process economics [1].
Effective purification of acetophenone azine requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable yields [1] [19]. The physical properties of acetophenone azine, including its crystalline nature and solubility characteristics, guide the choice of purification methods [5] [9].
Recrystallization represents the most commonly employed purification technique for acetophenone azine [1] [5]. Suitable recrystallization solvents include ethanol, methanol, isopropanol, normal-propanol, and dioxane [1]. Ethanol has proven particularly effective, providing excellent crystal quality and high recovery yields [5] [9]. The recrystallization process typically involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation [5].
The crystallization process can be optimized through temperature control and seeding techniques [5]. Slow cooling rates generally produce larger, more uniform crystals with improved purity [20]. The addition of seed crystals can help control the nucleation process and improve crystal morphology [20]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [19].
Column chromatography provides an alternative purification approach for acetophenone azine, particularly useful when recrystallization proves insufficient [21] [22]. Silica gel chromatography using appropriate solvent systems can effectively separate acetophenone azine from structurally related impurities [21]. The choice of eluent system depends on the specific impurities present and the desired level of purification [22].
Yield optimization strategies focus on maximizing product formation while minimizing side reactions and product loss during workup [23] [24]. Reaction parameter optimization includes careful control of temperature, reaction time, and reagent stoichiometry [24] [25]. Studies have shown that maintaining reaction temperatures within narrow ranges significantly impacts final yields [25].
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 140-160°C | +15-20% |
| Reaction Time | 3-5 hours | +10-15% |
| Acetophenone:Hydrazine Ratio | 2:1 | +20-25% |
| Solvent Volume | Minimal excess | +5-10% |
The optimization of purification protocols has demonstrated significant improvements in overall process yields [23]. Careful control of crystallization conditions can improve recovery yields from 70-75% to 85-90% [5]. The implementation of efficient washing procedures during filtration helps remove residual impurities without significant product loss [9].
Advanced purification techniques including preparative high-performance liquid chromatography may be employed for specialized applications requiring extremely high purity [26]. These methods, while more expensive, can achieve purities exceeding 99% for analytical or pharmaceutical applications [26].
High-Performance Liquid Chromatography has emerged as the primary analytical technique for the identification and quantification of acetophenone azine in various matrices, particularly in ethylene vinyl acetate foam materials found in sports equipment. The development of reliable High-Performance Liquid Chromatography methods has been crucial for understanding the presence and distribution of this compound in commercial products.
The first systematic High-Performance Liquid Chromatography identification of acetophenone azine was reported by Raison-Peyron and colleagues, who detected the compound at concentrations of approximately 20 micrograms per gram in shin pad samples [1] [2]. This groundbreaking work established High-Performance Liquid Chromatography as the method of choice for acetophenone azine analysis in ethylene vinyl acetate foam materials. The chromatographic analyses confirmed the presence of acetophenone azine in shin guard extracts and provided the foundation for subsequent analytical method development [3].
Multiple research groups have subsequently employed High-Performance Liquid Chromatography for the analysis of acetophenone azine in various sports equipment matrices. Darrigade and colleagues utilized High-Performance Liquid Chromatography methods to analyze multiple ethylene vinyl acetate foam materials, confirming the widespread presence of acetophenone azine in sports equipment across different manufacturers [4]. The United Kingdom case studies have similarly relied on High-Performance Liquid Chromatography extraction and confirmation methods to identify acetophenone azine in shin pad materials [5].
Table 1: High-Performance Liquid Chromatography Profiling Data
| Study | Sample Matrix | Concentration Detected (μg/g) | Detection Method | Notes |
|---|---|---|---|---|
| Raison-Peyron et al. (2016) | Shin pad foam | 20 | HPLC with allergen identification | First identification in sports equipment |
| Darrigade et al. (2019) | Multiple EVA foam materials | Variable | HPLC for EVA foam analysis | Multiple case studies |
| Koumaki et al. (2019) | Shin pad extracts | Not specified | HPLC extraction confirmation | UK case report |
| Patch Testing Diagnostics | Acetone/petrolatum preparations | Optimal: 0.1% in acetone | Patch test preparation | Standardized testing concentration |
The optimal concentration for patch testing has been established at 0.1 percent in acetone or petrolatum, based on High-Performance Liquid Chromatography-guided preparation methods [4]. This standardization has enabled consistent diagnostic testing across different clinical settings and has facilitated the recognition of acetophenone azine as a significant contact allergen.
Liquid Chromatography-Mass Spectrometry represents the most sophisticated analytical approach for acetophenone azine characterization, providing both separation capabilities and detailed structural information through mass spectral analysis. The technique has been particularly valuable for confirming the identity of acetophenone azine in complex matrices and for studying its degradation products under various conditions.
The stability of acetophenone azine has been extensively studied using Liquid Chromatography-Mass Spectrometry methods, particularly in artificial sweat conditions. Research has demonstrated that acetophenone azine undergoes significant hydrolysis when exposed to artificial sweat at physiological temperature, with approximately 30-40 percent of the initial amount hydrolyzed within 24 hours and nearly complete hydrolysis occurring within 5 days [6]. The hydrolysis products were identified using Liquid Chromatography with quadrupole time-of-flight mass spectrometry, revealing the formation of acetophenone and hydrazine as primary degradation products.
Mass spectrometric analysis of acetophenone azine typically employs electron impact ionization, yielding characteristic fragmentation patterns that facilitate structural elucidation [7] [8]. The molecular ion appears at mass-to-charge ratio 236, corresponding to the molecular formula C₁₆H₁₆N₂. Major fragmentation pathways include the loss of methyl radicals, yielding fragments at mass-to-charge ratio 221, and extensive aromatic fragmentation producing the characteristic phenyl cation at mass-to-charge ratio 77 [9] [7].
Table 4: Mass Spectrometry Fragmentation Patterns
| Fragment m/z | Relative Intensity | Assignment | Fragmentation Process | Literature Source |
|---|---|---|---|---|
| 236 [M]+ | Variable (molecular ion) | Molecular ion | Electron impact ionization | NIST Database |
| 221 | High | [M-CH₃]+ | Methyl loss | Academic studies |
| 77 | Base peak region | Phenyl cation | Aromatic fragmentation | Standard fragmentation |
| 51 | Moderate | Fragmentation product | Ring fragmentation | Mass spectral libraries |
Advanced Liquid Chromatography-Mass Spectrometry methods have been employed for studying the thermal decomposition of acetophenone azine and its analogs. These studies have revealed complex fragmentation patterns involving phenyl, hydrogen, and methyl migrations during unimolecular decomposition under electron impact conditions [7] [10]. The detailed understanding of these fragmentation mechanisms has contributed to the development of selective multiple reaction monitoring methods for acetophenone azine detection in biological and environmental samples.
Differential Scanning Calorimetry and Thermogravimetric Analysis provide essential information about the thermal properties and phase behavior of acetophenone azine. These techniques are fundamental for understanding the thermal stability, polymorphic behavior, and processing characteristics of the compound.
The melting point of acetophenone azine has been consistently reported in the range of 120-124 degrees Celsius, with most commercial specifications citing 121-122 degrees Celsius [11] [12] [13]. Differential Scanning Calorimetry studies have confirmed these values and provided additional insights into the thermal behavior of the compound. The melting process appears to be relatively sharp, indicating good crystalline organization and minimal polymorphic complexity.
Table 2: Thermal Analysis Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 121-122°C | Literature values | ChemicalBook database |
| Melting Point Range | 120-124°C | Commercial specification | Thermo Fisher specifications |
| Thermal Stability | High thermal stability | General observation | General literature |
| Crystal Form | Crystalline powder | Physical characterization | Commercial sources |
| Phase Transitions | Phase transition studies conducted | DSC studies | Academic studies |
Thermogravimetric Analysis studies have demonstrated that acetophenone azine exhibits good thermal stability under inert atmosphere conditions. The compound typically shows minimal weight loss below its melting point, indicating low volatility and absence of readily removable solvents or water of crystallization. The thermal decomposition profile shows characteristic multi-step degradation patterns typical of aromatic azine compounds [14] [15].
Phase transition studies using Differential Scanning Calorimetry have been conducted on various acetophenone azine derivatives to understand the effects of structural modifications on thermal behavior [16] [17]. These studies have revealed that substituent effects can significantly influence both melting temperatures and phase transition characteristics, providing valuable structure-property relationships for materials design applications.
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular and crystal structure of acetophenone azine and its derivatives. This technique provides unambiguous information about bond lengths, bond angles, intermolecular interactions, and crystal packing arrangements.
The crystal structure of acetophenone azine derivatives has been extensively studied, with particular attention to the effects of para-substitution on molecular geometry and crystal packing [18] [19] [20]. The (E,E)-2′,4′-dihydroxyacetophenone azine dimethylformamide disolvate has been characterized by X-ray crystallography, revealing a centrosymmetric molecular structure with the azine molecule existing in an E,E configuration [18]. The N-N bond length in this structure is 1.391 Angstroms, and the C=N bond lengths are approximately 1.301 Angstroms, indicating typical azine bond characteristics.
Table 3: Single-Crystal X-ray Diffraction Data
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Acetophenone azine (basic) | Not fully characterized | Literature reference needed | E,E configuration | Multiple studies |
| (E,E)-2′,4′-dihydroxyacetophenone azine | Monoclinic | Centrosymmetric | Intramolecular H-bonding | Zhou et al. (2016) |
| Para-substituted derivatives | Variable | Dependent on substitution | Para-substituent effects | Glaser et al. (1995) |
| Ortho-hydroxy derivatives | Studied in thin films | Film studies | Electrical properties studied | Academic research |
Comprehensive crystallographic studies of fifteen E,E-configured para-substituted acetophenone azines have provided detailed insights into structure-property relationships [19] [20]. These studies have systematically examined the structural effects of halogen, oxygen, nitrogen, and carbon functional groups on the molecular geometry and crystal packing. The data have allowed researchers to distinguish between intrinsic electronic and steric effects and consequences of crystal packing forces.
Crystallographic analyses have revealed that acetophenone azine derivatives typically adopt twisted conformations rather than strict coplanarity, with the degree of twisting dependent on the nature of the substituents and intermolecular interactions [22]. Three categories of structural conformations have been identified: essentially planar structures, twisted structures resulting from steric interactions near the azine system, and structures with extreme deviations from planarity due to specific substituent effects [22].
Environmental Hazard